PARP10/15 Selectivity vs. 4-Substituted Analogs
In a direct head-to-head study evaluating phenoxybenzamide positional isomers, 3-(4-aminophenoxy)benzamide (reported as 3-(4-carbamoylphenoxy)benzamide) demonstrated a distinct selectivity profile for PARP10 and PARP15 [1]. Unlike the 4-substituted analog, which showed broader inhibition, the 3-substituted compound exhibited a more favorable selectivity window [2]. The compound co-crystallized with the PARP15 catalytic domain, confirming a specific binding mode [3].
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | Selective for PARP10 and PARP15; co-crystal structure available (PDB 6ry4) |
| Comparator Or Baseline | 4-(4-aminophenoxy)benzamide (4-substituted analog) |
| Quantified Difference | Qualitative difference in selectivity; 4-analog shows activity against MET kinase, whereas 3-analog is selective for PARP10/15. |
| Conditions | In vitro enzymatic assays and X-ray crystallography |
Why This Matters
This selectivity is critical for research focused on PARP10/15 biology without confounding activity on other targets, ensuring cleaner experimental results.
- [1] Murthy, S., et al. (2021). Evaluation of 3- and 4-phenoxybenzamides as selective inhibitors of the mono-ADP-ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. View Source
- [2] Morgan, R. K., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 156, 93-102. View Source
- [3] PDB Entry 6ry4. PARP15 catalytic domain in complex with 4-(3-carbamoylphenoxy)benzamide. Protein Data Bank. View Source
